Leucettamine A
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Overview
Description
Leucettamine A is a marine-derived alkaloid isolated from the sponge Leucetta microraphis. It belongs to the family of 2-aminoimidazolone alkaloids and has garnered significant interest due to its potential pharmacological applications, particularly as an inhibitor of protein kinases such as dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Leucettamine A involves the preparation of the imidazolone core, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group. One common method involves the oxidative condensation of ketones and amidines under basic conditions to produce tri-substituted imidazol-4-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis of the imidazolone core followed by functionalization to achieve the desired alkaloid structure. This process would likely require optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Leucettamine A undergoes various chemical reactions, including:
Oxidation: Conversion of the imidazolone core to more oxidized derivatives.
Reduction: Reduction of the imidazolone core to produce reduced analogs.
Substitution: Functionalization of the imidazolone core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents under basic conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazolones and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: As a scaffold for the synthesis of novel heterocyclic compounds.
Biology: As an inhibitor of protein kinases, particularly DYRKs and CLKs, which are implicated in various diseases
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Leucettamine A exerts its effects primarily through the inhibition of protein kinases. It binds to the active site of DYRKs and CLKs, preventing their phosphorylation activity. This inhibition disrupts various cellular pathways, leading to effects such as reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Leucettamine B: Another marine-derived alkaloid with similar kinase inhibitory activity.
Leucettinib: A synthetic analog of Leucettamine A with enhanced potency and selectivity for DYRKs and CLKs.
Uniqueness: this compound is unique due to its natural origin and its specific inhibitory activity against a broad range of protein kinases. Its structural simplicity compared to other kinase inhibitors makes it an attractive lead compound for further drug development .
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C20H19N3O4/c1-23-15(7-13-3-5-17-19(9-13)27-11-25-17)14(22-20(23)21)6-12-2-4-16-18(8-12)26-10-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,21,22) |
InChI Key |
CHUHMZZQHYOKBF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Synonyms |
leucettamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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